molecular formula C22H27BrN4O5S B12003586 2-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}-N'-[(1E)-1-(3,4-dimethoxyphenyl)ethylidene]acetohydrazide

2-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}-N'-[(1E)-1-(3,4-dimethoxyphenyl)ethylidene]acetohydrazide

Cat. No.: B12003586
M. Wt: 539.4 g/mol
InChI Key: JWLRFAPKZJNNGQ-LFVJCYFKSA-N
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Description

2-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}-N’-[(1E)-1-(3,4-dimethoxyphenyl)ethylidene]acetohydrazide is a complex organic compound that features a piperazine ring, a bromophenyl group, and a dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}-N’-[(1E)-1-(3,4-dimethoxyphenyl)ethylidene]acetohydrazide typically involves multiple steps:

    Formation of the piperazine derivative: The initial step involves the reaction of piperazine with 4-bromobenzenesulfonyl chloride under basic conditions to form 4-[(4-bromophenyl)sulfonyl]piperazine.

    Condensation reaction: The next step is the condensation of the piperazine derivative with 3,4-dimethoxybenzaldehyde in the presence of an acid catalyst to form the corresponding hydrazone.

    Acetohydrazide formation: Finally, the hydrazone is reacted with acetohydrazide under reflux conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups on the phenyl ring.

    Reduction: Reduction reactions can occur at the hydrazone linkage, converting it to the corresponding amine.

    Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Products include quinones or carboxylic acids.

    Reduction: The major product is the corresponding amine.

    Substitution: Products vary depending on the nucleophile used but can include various substituted phenyl derivatives.

Scientific Research Applications

    Medicinal Chemistry: It can be used as a lead compound in the development of new pharmaceuticals, particularly those targeting neurological disorders.

    Biological Studies: The compound can be used to study the effects of sulfonyl and piperazine groups on biological systems.

    Chemical Biology: It can serve as a probe to investigate the interactions between small molecules and biological macromolecules.

    Industrial Applications: The compound may find use in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of this compound is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors. The piperazine ring can modulate the compound’s binding affinity, while the bromophenyl and dimethoxyphenyl groups can influence its electronic properties and reactivity. The exact pathways involved would depend on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(4-bromophenyl)sulfonyl]piperazine
  • 3,4-dimethoxybenzaldehyde
  • Acetohydrazide derivatives

Uniqueness

What sets 2-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}-N’-[(1E)-1-(3,4-dimethoxyphenyl)ethylidene]acetohydrazide apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of both a sulfonyl group and a hydrazone linkage, along with the piperazine ring, makes it a versatile compound for various applications.

Properties

Molecular Formula

C22H27BrN4O5S

Molecular Weight

539.4 g/mol

IUPAC Name

2-[4-(4-bromophenyl)sulfonylpiperazin-1-yl]-N-[(E)-1-(3,4-dimethoxyphenyl)ethylideneamino]acetamide

InChI

InChI=1S/C22H27BrN4O5S/c1-16(17-4-9-20(31-2)21(14-17)32-3)24-25-22(28)15-26-10-12-27(13-11-26)33(29,30)19-7-5-18(23)6-8-19/h4-9,14H,10-13,15H2,1-3H3,(H,25,28)/b24-16+

InChI Key

JWLRFAPKZJNNGQ-LFVJCYFKSA-N

Isomeric SMILES

C/C(=N\NC(=O)CN1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)Br)/C3=CC(=C(C=C3)OC)OC

Canonical SMILES

CC(=NNC(=O)CN1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)Br)C3=CC(=C(C=C3)OC)OC

Origin of Product

United States

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